Product packaging for Amphetamine Hydrochloride(Cat. No.:CAS No. 41820-21-7)

Amphetamine Hydrochloride

Cat. No.: B1600711
CAS No.: 41820-21-7
M. Wt: 171.67 g/mol
InChI Key: SEVKYLYIYIKRSW-UHFFFAOYSA-N

Description

Historical Context of Amphetamine Enantiomer Discovery and Research

The story of levamfetamine is intrinsically linked to the history of its parent compound, amphetamine. Amphetamine, or alpha-methylphenethylamine, was first synthesized in 1887 by Romanian chemist Lazăr Edeleanu. wikipedia.orgwikipedia.org However, its pharmacological properties were not investigated until decades later. In the late 1920s, the chemist Gordon Alles synthesized it while searching for a substitute for ephedrine (B3423809). nih.gov

Initial pharmaceutical preparations of amphetamine, such as the Benzedrine inhaler introduced in 1934 for nasal congestion, utilized a racemic mixture, meaning it contained equal parts of both of its stereoisomers: dextroamphetamine and levamfetamine. wikipedia.orgwikipedia.orgwikipedia.org It wasn't until later that the distinct properties of these two enantiomers were fully appreciated. Dextroamphetamine was found to be the more potent of the two isomers and was introduced as a single-enantiomer product under the brand name Dexedrine in 1937. wikipedia.org

The Significance of Stereochemistry in Amphetamine Class Research

Stereochemistry, the study of the three-dimensional arrangement of atoms in molecules, is fundamental to understanding the pharmacology of the amphetamine class. researchgate.netijpsjournal.com Amphetamine possesses a chiral center, resulting in two non-superimposable mirror-image molecules known as enantiomers: dextroamphetamine (the d-isomer) and levamfetamine (the l-isomer). surehire.comnih.gov This seemingly subtle difference in spatial arrangement leads to significant variations in how each isomer interacts with biological systems, particularly neurotransmitter systems in the brain. ontosight.airesearchgate.net

The differential effects of amphetamine enantiomers are a classic example of stereoselectivity in pharmacology. researchgate.net Dextroamphetamine is a more potent releaser of dopamine (B1211576) compared to levamfetamine, which contributes to its stronger effects on the central nervous system. nih.govwikipedia.org Conversely, levamfetamine has a more pronounced effect on norepinephrine (B1679862) release, leading to more significant peripheral and cardiovascular effects. pharmacompass.com

This stereochemical distinction is not merely an academic curiosity; it has profound implications for the therapeutic applications and research trajectories of these compounds. The recognition that enantiomers can have different pharmacological profiles spurred further research into developing drugs with more specific actions and potentially improved therapeutic indices. researchgate.net The study of levamfetamine, therefore, is a direct consequence of the growing appreciation for the importance of stereochemistry in drug design and action.

Positioning Levamfetamine Hydrochloride within Amphetamine Analog Research

In the 1970s, levamfetamine was studied for the treatment of what was then known as minimal brain dysfunction (MBD), a precursor to the modern diagnosis of ADHD, and was found to be effective. nih.gov For a time, it was even marketed as a single-enantiomer product for this purpose. wikipedia.org However, subsequent research suggesting that dextroamphetamine was more effective for ADHD led to a decline in the use of levamfetamine as a standalone treatment. wikipedia.org

Despite this, levamfetamine remains a component of some mixed-salt amphetamine formulations. nih.gov The rationale for its inclusion is based on the hypothesis that the different pharmacokinetic and pharmacodynamic profiles of the two enantiomers may offer a broader spectrum of activity. The presence of levamfetamine is thought to provide a different onset and duration of effect compared to dextroamphetamine alone.

Overview of Major Academic Research Trajectories for Levamfetamine Hydrochloride

Academic research on levamfetamine hydrochloride has followed several key trajectories:

Pharmacological and Mechanistic Studies: A significant body of research has focused on elucidating the precise mechanisms of action of levamfetamine. These studies have consistently shown that it acts as a releasing agent for norepinephrine and, to a lesser extent, dopamine. wikipedia.orgontosight.ai Comparative studies with dextroamphetamine have been crucial in defining its relative potency at different monoamine transporters. nih.gov

Clinical Efficacy and Comparative Trials: As mentioned, early clinical research investigated the efficacy of levamfetamine as a monotherapy for MBD/ADHD. nih.gov Later research has often been in the context of comparing the effects of mixed-salt amphetamines (containing levamfetamine) to single-enantiomer dextroamphetamine products. nih.gov

Pharmacokinetic and Metabolism Studies: Research has also explored the absorption, distribution, metabolism, and excretion of levamfetamine. These studies have shown that its elimination half-life is comparable to that of dextroamphetamine. wikipedia.org Understanding its metabolic pathways, primarily through the cytochrome P450 system, is crucial for predicting potential drug-drug interactions.

Analytical and Forensic Research: The ability to distinguish between levamfetamine and dextroamphetamine is of significant interest in forensic toxicology and for monitoring therapeutic use. nih.govcuny.edu Research in this area focuses on developing and refining analytical techniques, such as chiral chromatography, to accurately quantify the enantiomeric ratio of amphetamine in biological samples. nih.gov

Compound Information

Compound NameOther Names/Synonyms
Levamfetamine Hydrochloridel-amphetamine hydrochloride, levamphetamine hydrochloride
Amphetaminealpha-methylphenethylamine, α-methylphenethylamine
Dextroamphetamined-amphetamine
Ephedrine
LevodopaL-dopa
Methylphenidate
NorepinephrineNoradrenaline
Dopamine
Serotonin (B10506)5-hydroxytryptamine, 5-HT

Chemical and Physical Data

PropertyLevamfetamineDextroamphetamine
IUPAC Name (2R)-1-phenylpropan-2-amine(2S)-1-phenylpropan-2-amine
Molecular Formula C₉H₁₃NC₉H₁₃N
Molar Mass 135.21 g/mol 135.21 g/mol
Chirality LevorotatoryDextrorotatory
Primary Neurotransmitter Action Primarily Norepinephrine ReleasePrimarily Dopamine Release

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H14ClN B1600711 Amphetamine Hydrochloride CAS No. 41820-21-7

Properties

IUPAC Name

1-phenylpropan-2-amine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13N.ClH/c1-8(10)7-9-5-3-2-4-6-9;/h2-6,8H,7,10H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SEVKYLYIYIKRSW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1=CC=CC=C1)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14ClN
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

171.67 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2706-50-5, 41820-21-7
Record name (±)-Amphetamine hydrochloride
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Record name Amphetamine hydrochloride
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Record name (�±)-α-Methylphenethylamine hydrochloride
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Record name Amphetamine hydrochloride
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Stereochemical Principles and Isomeric Investigations of Levamfetamine Hydrochloride

Enantiomeric Forms: (R)-Amphetamine (Levamfetamine) vs. (S)-Amphetamine (Dextroamphetamine)

Amphetamine exists as two stereoisomers, which are molecules with the same chemical formula and bonded sequence of atoms but different three-dimensional orientations. forensicrti.org These two isomers, levamfetamine and dextroamphetamine, are enantiomers—non-superimposable mirror images of each other. forensicrti.orgderangedphysiology.com This "handedness" arises from the chiral center at the alpha-carbon of the phenethylamine (B48288) backbone. d-nb.info

The designation (R) for levamfetamine and (S) for dextroamphetamine follows the Cahn-Ingold-Prelog convention, which assigns priorities to the substituents around the chiral carbon to define its absolute configuration. d-nb.info While both enantiomers share the same chemical formula and molecular weight, their differing spatial arrangements lead to distinct properties, most notably their interaction with plane-polarized light. Levamfetamine is levorotatory, meaning it rotates plane-polarized light to the left (indicated by the (−) prefix), while dextroamphetamine is dextrorotatory, rotating it to the right (indicated by the (+) prefix). forensicrti.orgontosight.ai

While they have identical physical properties in an achiral environment, their differential interaction with other chiral molecules or systems is a key aspect of their chemistry. derangedphysiology.com Dextroamphetamine is noted to be a more potent central nervous system stimulant than levamfetamine. libretexts.org Conversely, levamfetamine is reported to have more pronounced cardiovascular and peripheral effects. libretexts.org

Table 1: Comparison of Amphetamine Enantiomers

Property (R)-Amphetamine (Levamfetamine) (S)-Amphetamine (Dextroamphetamine)
IUPAC Name (2R)-1-phenylpropan-2-amine nih.gov (2S)-1-phenylpropan-2-amine
Synonyms l-amphetamine, (-)-amphetamine nih.gov d-amphetamine, (+)-amphetamine researchgate.net
Optical Rotation Levorotatory (-) ontosight.ai Dextrorotatory (+) forensicrti.org

| Primary Activity Profile | Stronger cardiovascular and peripheral effects libretexts.org | More potent central nervous system stimulant libretexts.orgnih.gov |

Isomeric Differentiation and Significance in Research

The separation and analysis of amphetamine enantiomers is a significant challenge in analytical chemistry that requires specialized techniques. d-nb.inforesearchgate.net Differentiating between levamfetamine and dextroamphetamine is crucial for research, as it allows for the investigation of the specific properties and activities of each isomer.

Several analytical methods have been developed to separate and quantify these enantiomers:

Chiral Chromatography: This is a primary method for separating enantiomers. It can be performed using gas chromatography (GC) or high-performance liquid chromatography (HPLC) with a chiral stationary phase (CSP). sciex.comdea.gov The CSP interacts differently with each enantiomer, causing them to travel through the column at different rates and thus be separated. sciex.com

Pre-column Derivatization: This indirect method involves reacting the amphetamine enantiomers with a chiral derivatizing agent (CDA) to form diastereomers. researchgate.netnih.gov These diastereomers, unlike the original enantiomers, have different physical properties and can be separated on a standard, non-chiral chromatography column. researchgate.netrestek.com Common CDAs include N-trifluoroacetyl-L-prolyl chloride (L-TPC) and Mosher's acid. forensicrti.orgunodc.org

Capillary Electrophoresis (CE): This technique separates ions based on their electrophoretic mobility in an electric field. By adding a chiral selector to the buffer, CE can effectively resolve enantiomers. dea.gov

Differential Mobility Spectrometry (DMS): Combined with chemical derivatization and mass spectrometry (MS), DMS can rapidly separate and quantify the transformed enantiomeric pairs. d-nb.inforesearchgate.net

The ability to differentiate these isomers is significant for research because it enables a precise understanding of structure-activity relationships. By studying the enantiomers in isolation, researchers can attribute specific biological or chemical effects to the correct stereoisomer. nih.gov

Chirality in the Context of Related Phenethylamine Derivatives

Levamfetamine belongs to the broader class of phenethylamines, a group of compounds based on the phenethylamine backbone. wikipedia.org Chirality is a common and important feature throughout this chemical family. The introduction of a substituent on the ethylamine (B1201723) side chain, as with the methyl group in amphetamine, often creates a chiral center. wikipedia.orgasme.org

Many well-known phenethylamine derivatives are chiral, including:

Methamphetamine

Ephedrine (B3423809) and Pseudoephedrine

Fenfluramine

Mexiletine

The stereochemistry of these related compounds is critical to their activity. For instance, in methamphetamine, the (S)-enantiomer (dextromethamphetamine) is a significantly more potent central nervous system stimulant than the (R)-enantiomer (levomethamphetamine). sciex.com Similarly, the various stereoisomers of ephedrine and pseudoephedrine exhibit different properties. unodc.org Research into the chiral properties of these derivatives often involves similar analytical techniques used for amphetamine, such as derivatization followed by GC-MS analysis. nih.gov The study of chirality across the phenethylamine class provides a broader context for understanding the stereospecific nature of levamfetamine. nih.govacs.org

Research on Levamfetamine Hydrochloride Purity and Enantiomeric Excess

In research and pharmaceutical contexts, the purity of a single-enantiomer compound like levamfetamine hydrochloride is of paramount importance. Purity analysis confirms the identity of the compound and quantifies any impurities. For chiral compounds, this analysis extends to determining the enantiomeric excess (e.e.), which measures the purity of a sample with respect to its enantiomeric composition. heraldopenaccess.us

Enantiomeric excess is defined as the absolute difference between the mole fractions of the two enantiomers, expressed as a percentage. A sample containing only one enantiomer has an e.e. of 100%, while a racemic mixture (an equal 50:50 mix of both enantiomers) has an e.e. of 0%. heraldopenaccess.us

The determination of e.e. for levamfetamine hydrochloride relies on the chiral separation techniques previously described, such as chiral HPLC or GC. heraldopenaccess.usuma.es After separation, a detector quantifies the amount of each enantiomer present.

Table 2: Analytical Techniques for Purity and Enantiomeric Excess Determination

Technique Principle Application to Levamfetamine HCl
High-Performance Liquid Chromatography (HPLC) Separation based on differential partitioning between a mobile and stationary phase. Chiral stationary phases or chiral derivatizing agents are used for enantiomers. restek.com Quantifies levamfetamine and detects dextroamphetamine or other impurities. Essential for determining enantiomeric excess. uma.es
Gas Chromatography-Mass Spectrometry (GC-MS) Separation of volatile compounds followed by detection based on mass-to-charge ratio. Often requires derivatization for chiral analysis. nih.gov Can identify and quantify levamfetamine, its enantiomer, and related substances after derivatization. forensicrti.org
Nuclear Magnetic Resonance (NMR) Spectroscopy Provides detailed information about the molecular structure. lgcstandards.com Confirms the chemical structure of levamfetamine hydrochloride. Chiral shift reagents can be used to differentiate enantiomers.

| Elemental Analysis | Determines the percentage composition of elements (C, H, N) in a sample. lgcstandards.com | Verifies the empirical formula of the compound, ensuring it conforms to the expected elemental composition of C₉H₁₄ClN. lgcstandards.com |

Research-grade levamfetamine hydrochloride is typically supplied with a Certificate of Analysis (CoA) that specifies the purity and often the enantiomeric purity. For example, a CoA might report a chemical purity of >99% as determined by HPLC and confirm the structure via NMR and MS. lgcstandards.com Some commercial sources may also provide data on enantiomeric excess, confirming the sample is predominantly the (R)-isomer. pharmacompass.com Studies have demonstrated methods capable of resolving and quantifying amphetamine enantiomers in various matrices with high sensitivity and accuracy, which is essential for verifying the enantiomeric purity of a sample. nih.govnih.gov

Synthetic Methodologies and Chemical Transformations of Levamfetamine Hydrochloride

Pathways for Stereoselective Synthesis of (R)-Amphetamine

The synthesis of enantiomerically pure (R)-amphetamine, the basis for levamfetamine hydrochloride, can be achieved through several stereoselective strategies, avoiding the formation of a racemic mixture.

One such method involves the reduction of diastereoisomers of norephedrine (B3415761) or norpseudoephedrine . europa.eu This approach is less common than racemic methods but offers the advantage of stereoselectivity. europa.eu The specific stereochemistry of the starting material, such as (1R, 2S)-ephedrine, dictates the chirality of the final product, yielding dextro-methamphetamine in that specific case, illustrating the principle of stereochemical retention at the C-2 carbon. unodc.org

Enzymatic synthesis presents a highly selective and environmentally favorable alternative. Transaminases (TAs) are used for the asymmetric reductive amination of prochiral ketones. rsc.orgresearchgate.net For instance, (R)-transaminases can be employed to synthesize (R)-1-phenylpropan-2-amine with high conversion rates and excellent enantiomeric excess (>99% ee). rsc.org These biocatalytic methods can be optimized for various substrates, providing a versatile route to enantiopure amines. rsc.org

Another approach is asymmetric hydrogenation , which utilizes chiral catalysts, often containing rhodium or ruthenium, to convert prochiral precursors into the desired enantiomer. Additionally, chiral pool synthesis , starting from enantiomerically pure precursors like (R)-phenylglycine derivatives, can be employed to maintain the required stereochemistry throughout the synthetic sequence.

MethodDescriptionKey Features
Reduction of Norephedrine/Norpseudoephedrine Stereoselective reduction of the appropriate diastereoisomers. europa.euLess common, relies on the chirality of the precursor. europa.euunodc.org
Enzymatic Synthesis (Transaminases) Asymmetric reductive amination of prochiral ketones using (R)-transaminases. rsc.orgHigh enantioselectivity (>99% ee), environmentally friendly. rsc.orgresearchgate.net
Asymmetric Hydrogenation Use of chiral metal catalysts (e.g., Rhodium, Ruthenium) to induce stereoselectivity. Catalyst-controlled enantioselectivity.
Chiral Pool Synthesis Synthesis starting from an enantiomerically pure precursor to maintain chirality. Chirality is derived from the starting material.

Racemic Synthesis and Chiral Resolution Techniques

The most prevalent method for synthesizing amphetamine produces a racemic mixture, containing equal amounts of the (R)- and (S)-enantiomers. europa.euwikipedia.org This necessitates a subsequent separation step, known as chiral resolution, to isolate the desired levamfetamine.

The Leuckart reaction is a widely used method for racemic synthesis. europa.euwikipedia.org It involves the reaction of phenyl-2-propanone (P2P) with reagents like formic acid, ammonium (B1175870) formate, or formamide. europa.eu Another common racemic route is reductive amination , where P2P is reacted with ammonia (B1221849) and hydrogen gas in the presence of a catalyst like Raney nickel. unodc.org

Once the racemic mixture is obtained, chiral resolution is performed. A standard and economical technique is fractional crystallization of diastereomeric salts. wikipedia.org This involves reacting the racemic amphetamine with a chiral acid, such as D-tartaric acid. wikipedia.org The resulting diastereomeric salts, (R)-amphetamine-D-tartrate and (S)-amphetamine-D-tartrate, have different physical properties, such as solubility, allowing for their separation by crystallization. mdpi.comcsic.es Derivatives of tartaric acid, like O,O′-dibenzoyl-(2R,3R)-tartaric acid (DBTA) and O,O′-di-p-toluoyl-(2R,3R)-tartaric acid (DPTTA), have also been effectively used for the resolution of related compounds. researchgate.netnih.gov

Enzymatic resolution is another option, where enzymes like lipases selectively acylate one enantiomer, allowing the unreacted enantiomer to be separated. rsc.orgcsic.es However, this method is limited to a theoretical maximum yield of 50% for the desired enantiomer. rsc.org

TechniqueDescriptionKey Reagents/Methods
Racemic Synthesis Production of a 1:1 mixture of (R)- and (S)-amphetamine.Leuckart Reaction: Phenyl-2-propanone, formamide/formic acid. europa.euwikipedia.orgReductive Amination: Phenyl-2-propanone, ammonia, hydrogen, Raney nickel. unodc.org
Chiral Resolution Separation of the enantiomers from a racemic mixture.Fractional Crystallization: Use of chiral resolving agents like D-tartaric acid or its derivatives (DBTA, DPTTA). wikipedia.orgmdpi.comresearchgate.netEnzymatic Resolution: Use of enzymes like lipases. rsc.orgcsic.es

Precursor Chemical Research in Levamfetamine Hydrochloride Synthesis

The synthesis of levamfetamine hydrochloride relies on the availability of specific precursor chemicals. Research into these precursors is crucial for understanding synthetic pathways and for regulatory control.

Phenyl-2-propanone (P2P) , also known as benzyl (B1604629) methyl ketone (BMK), is the most prominent precursor for amphetamine synthesis via the Leuckart reaction and reductive amination. europa.euunodc.org Due to its controlled status, alternative methods for its production are sometimes explored. europa.eu One such method starts from phenylacetic acid and acetic anhydride (B1165640), which can introduce specific impurities like dibenzylketone into the final product. unodc.org

1-Phenyl-2-nitropropene (P2NP) is another significant precursor. oup.comwikipedia.org It can be synthesized from benzaldehyde (B42025) and nitroethane. oup.comchemicalbook.com P2NP can then be reduced to amphetamine using various reducing agents, including lithium aluminum hydride (LAH), Raney nickel, or through catalytic hydrogenation. oup.comwikipedia.orgchemicalbook.com The reduction of P2NP can also yield P2P as an intermediate, which is then converted to amphetamine. oup.comwikipedia.org

Norephedrine and norpseudoephedrine serve as precursors in stereoselective synthesis routes, as mentioned previously. europa.eu These compounds are also subject to international control. europa.eu

PrecursorSynthetic Route to AmphetamineCommon Starting Materials for Precursor
Phenyl-2-propanone (P2P) Leuckart reaction, Reductive amination. europa.euunodc.orgPhenylacetic acid, Acetic anhydride. unodc.org
1-Phenyl-2-nitropropene (P2NP) Reduction using LAH, Raney nickel, or catalytic hydrogenation. oup.comwikipedia.orgchemicalbook.comBenzaldehyde, Nitroethane. oup.comchemicalbook.com
Norephedrine/Norpseudoephedrine Stereoselective reduction. europa.euNot detailed in provided context.

Investigating By-products and Impurities in Synthetic Processes

The synthetic route used to produce amphetamine can be identified by the specific by-products and impurities present in the final product. This impurity profiling is a key area of forensic chemistry research.

The Leuckart reaction is known to produce a number of characteristic impurities. unodc.orgmdma.ch These include N-formylamphetamine, 4-methyl-5-phenylpyrimidine, and N,N-di-(β-phenylisopropyl)amine. unodc.orgmdpi.com The presence of these compounds is a strong indicator that the Leuckart method was used. nih.gov If the precursor P2P was synthesized from phenylacetic acid, impurities such as dibenzylketone and subsequently α-benzylphenethylamine may also be present. unodc.org

Reductive amination of P2P generally produces fewer route-specific impurities. unodc.org However, Schiff bases, formed from the condensation of P2P and amphetamine, can be found. unodc.org If the methylamine (B109427) used in related syntheses is impure, it can lead to the formation of N,N-dimethylamphetamine and amphetamine as by-products. mdma.ch

Synthesis from 1-phenyl-2-nitropropene can result in partial reduction products, such as 1-phenyl-2-propanoxime, especially when using reducing agents like lithium aluminum hydride in insufficient excess. oup.com

Synthetic RouteCommon By-products and Impurities
Leuckart Reaction N-formylamphetamine, 4-methyl-5-phenylpyrimidine, N,N-di-(β-phenylisopropyl)amine, dibenzylketone (from impure P2P). unodc.orgmdpi.com
Reductive Amination Schiff bases, N,N-dimethylamphetamine (from impure reagents in related syntheses). unodc.orgmdma.ch
1-Phenyl-2-nitropropene Route 1-phenyl-2-propanoxime and other partial reduction products. oup.com
APAAN to P2P Route 2-methyl-1-phenyl-1,3-dicarbonitrile-1H-indene. nih.gov

Chemical Derivatization Research for Analytical or Research Applications

For analytical purposes, particularly for gas chromatography-mass spectrometry (GC-MS) and liquid chromatography (LC), levamfetamine and its enantiomer are often chemically modified through derivatization. This process enhances their volatility, improves chromatographic separation, and allows for chiral differentiation.

Acylation is a common derivatization technique. Reagents such as trifluoroacetic anhydride (TFAA), pentafluoropropionic anhydride (PFPA), and heptafluorobutyric anhydride (HFBA) are used to acylate the primary amine group of amphetamine. nih.govoup.com This improves the peak shape in GC analysis. nih.gov

For chiral analysis , which is essential to distinguish between levamfetamine and dextroamphetamine, chiral derivatizing agents are employed. These agents react with the enantiomers to form diastereomers, which can then be separated on a standard achiral chromatography column. researchgate.netrestek.com Commonly used chiral derivatizing agents include:

N-trifluoroacetyl-L-prolyl chloride (TPC) dshs-koeln.denih.gov

α-methoxy-α-(trifluoromethyl)phenylacetyl chloride (MTPA-Cl) nih.govacs.org

1-fluoro-2,4-dinitrophenyl-5-L-alanine amide (Marfey's reagent) restek.comnih.gov

Silylation is another derivatization method, using reagents like N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA). sigmaaldrich.com This process attaches a nonpolar trimethylsilyl (B98337) (TMS) group, which can lower the boiling point of the analyte and reduce thermal degradation during GC analysis. sigmaaldrich.com The use of deuterated MSTFA can help in identifying unknown compounds by observing the mass shift in the mass spectrum. sigmaaldrich.com

Derivatization TypeReagent ExamplesPurpose
Acylation (Achiral) TFAA, PFPA, HFBA. nih.govoup.comImproves chromatographic properties for GC-MS analysis. nih.gov
Acylation (Chiral) TPC, MTPA-Cl, Marfey's reagent. restek.comdshs-koeln.denih.govForms diastereomers for enantiomeric separation. researchgate.net
Silylation MSTFA, N-methyl-N-t-butyldimethylsilyl trifluoroacetamide (B147638) (MTBSTFA). sigmaaldrich.comnih.govIncreases volatility and thermal stability for GC-MS. sigmaaldrich.com

Pharmacological and Neurobiological Mechanisms of Action: Preclinical Investigations of Levamfetamine Hydrochloride

Monoamine Neurotransmitter System Interactions

Levamfetamine hydrochloride, the levorotatory stereoisomer of amphetamine, exerts its primary neurobiological effects by modulating the activity of monoamine neurotransmitter systems. ontosight.ai Like its dextrorotatory counterpart, dextroamphetamine, it functions as a releasing agent and reuptake inhibitor of norepinephrine (B1679862) and dopamine (B1211576). wikipedia.org However, significant differences in potency and selectivity between the two isomers define the unique pharmacological profile of levamfetamine. ontosight.aiwikipedia.org Preclinical studies have established that amphetamine-type stimulants interact directly with monoamine transporters, such as the dopamine transporter (DAT) and the norepinephrine transporter (NET), to increase the synaptic availability of these neurotransmitters. avancepsychiatry.com The primary mechanism involves promoting the release of neurotransmitters from presynaptic vesicles into the cytoplasm and facilitating their reverse transport across the neuronal membrane into the synaptic cleft. nih.govresearchgate.net

Interactive Data Table: Comparative Potency of Levamfetamine vs. Dextroamphetamine

FeatureLevamfetamineDextroamphetaminePotency ComparisonSource(s)
Norepinephrine (NE) Release Potent ReleaserPotent ReleaserLevamfetamine is similar or slightly more potent than dextroamphetamine. wikipedia.org
Dopamine (DA) Release ReleaserPotent ReleaserDextroamphetamine is approximately 4-fold more potent. wikipedia.org
NE Reuptake Inhibition InhibitorPotent InhibitorLevamfetamine is about 2-fold less potent. wikipedia.org
DA Reuptake Inhibition InhibitorPotent InhibitorLevamfetamine is 3- to 7-fold less potent. wikipedia.org
Serotonin (B10506) (5-HT) Reuptake Essentially InactiveVery Weak InhibitorBoth have minimal effect; levamfetamine is considered inactive. wikipedia.orgavancepsychiatry.com

Levamfetamine demonstrates robust activity within the noradrenergic system. wikipedia.org Preclinical research indicates that its most potent effect is the release of norepinephrine (NE). nih.gov In comparative studies, levamfetamine is either similar in potency or slightly more potent than dextroamphetamine at inducing NE release. wikipedia.org This action is primarily mediated through its interaction with the norepinephrine transporter (NET), which facilitates the efflux of NE from the presynaptic neuron. avancepsychiatry.comwikipedia.org In addition to promoting release, levamfetamine also functions as a norepinephrine reuptake inhibitor, blocking the NET from clearing the neurotransmitter from the synaptic cleft. wikipedia.org However, its potency as a reuptake inhibitor is approximately two-fold less than that of dextroamphetamine. wikipedia.org The combined effect of release and reuptake inhibition leads to a significant increase in extracellular norepinephrine concentrations. wikipedia.orgnih.gov

While levamfetamine actively modulates the dopaminergic system, its effects are substantially less pronounced than those of dextroamphetamine. wikipedia.org It acts as a dopamine (DA) releasing agent by interacting with the dopamine transporter (DAT). wikipedia.orgnih.gov This interaction not only competitively inhibits the normal reuptake of dopamine but also promotes its reverse transport out of the neuron. nih.govbiomolther.org However, research demonstrates that dextroamphetamine is approximately four times more potent in inducing the release of dopamine. wikipedia.org Similarly, as a dopamine reuptake inhibitor, levamfetamine is about three to seven times less potent than its dextrorotatory isomer. wikipedia.org Rodent studies confirm that both isomers dose-dependently induce the release of dopamine in the striatum, but the magnitude of this effect is significantly greater with dextroamphetamine. wikipedia.org

Levamfetamine's interaction with the serotonergic system is minimal to negligible. wikipedia.org In vitro assays show that levamfetamine is essentially inactive as a reuptake inhibitor of serotonin (5-HT). wikipedia.org This is consistent with broader findings for amphetamines, which generally produce only minimal increases in synaptically available 5-HT and are weak inhibitors of the serotonin transporter. avancepsychiatry.comnih.gov This lack of significant serotonergic activity is a key feature distinguishing its neurochemical profile from other central nervous system stimulants.

Receptor Agonism and Antagonism Research

The primary mechanism of levamfetamine is not direct agonism or antagonism of postsynaptic monoamine receptors, but rather the modulation of neurotransmitter levels. avancepsychiatry.com However, it does exhibit direct agonist activity at one key intracellular receptor and indirectly influences a range of other receptors through its primary actions.

Intracellular Signaling Pathway Research

Preclinical research indicates that the neurobiological effects of amphetamines, including levamfetamine, extend beyond simple interaction with monoamine transporters and involve complex intracellular signaling cascades. avancepsychiatry.comnih.gov A pivotal component of this intracellular action is the Trace Amine-Associated Receptor 1 (TAAR1), an intracellular G-protein coupled receptor (GPCR). nih.govwikipedia.org Amphetamines can enter the neuron, where they act as agonists at TAAR1. nih.govacs.org

Activation of TAAR1 by amphetamines initiates downstream signaling through distinct G-protein-coupled pathways. nih.govresearchgate.net Research has demonstrated that TAAR1 couples to both Gαs and Gα13 α-subunits, leading to the activation of two key signaling molecules: protein kinase A (PKA) and the small GTPase RhoA, respectively. nih.govresearchgate.netdntb.gov.ua This activation is not uniform throughout the cell; AMPH-elicited PKA activation appears to occur globally within the neuron, while the G13-mediated RhoA activation is more localized, particularly near the endoplasmic reticulum. nih.gov

These signaling pathways have significant downstream effects on the regulation of monoamine transporters. wikipedia.org The activation of PKA and protein kinase C (PKC), another downstream effector, can lead to the phosphorylation of the dopamine transporter (DAT). wikipedia.orgacs.org This phosphorylation can, in turn, trigger the internalization of the transporter, a process known as non-competitive reuptake inhibition, and can also induce a reverse transport function, resulting in the efflux of dopamine from the neuron into the synapse. wikipedia.orgacs.org Thus, the interaction of levamfetamine with intracellular targets like TAAR1 provides a mechanism for modulating dopaminergic and noradrenergic neurotransmission that is more complex than direct transporter blockade alone. nih.gov

Comparative Neurochemical Efficacy of Levamfetamine Isomers in Preclinical Models

Preclinical studies have consistently demonstrated distinct neurochemical profiles for the two isomers of amphetamine, levamfetamine and dextroamphetamine. wikipedia.orgneupsykey.com These differences are primarily centered on their relative potencies at the dopamine transporter (DAT) and the norepinephrine transporter (NET). avancepsychiatry.comwikipedia.org

In terms of neurotransmitter release, dextroamphetamine is significantly more potent at inducing dopamine release than levamfetamine. wikipedia.org Rodent studies indicate that dextroamphetamine is approximately 3 to 5 times more potent in elevating dopamine levels in the striatum. wikipedia.org Conversely, the two isomers show comparable potency in increasing norepinephrine levels in the prefrontal cortex. wikipedia.org Some research even suggests levamfetamine may be slightly more potent than dextroamphetamine in promoting norepinephrine release. wikipedia.org This leads to a more balanced effect on both dopamine and norepinephrine systems for levamfetamine, whereas dextroamphetamine has a much greater impact on dopamine levels relative to norepinephrine. wikipedia.org

A similar disparity is observed in their ability to inhibit monoamine reuptake. As a dopamine reuptake inhibitor, levamfetamine is about 3 to 7 times less potent than dextroamphetamine. wikipedia.org However, the difference is less pronounced for norepinephrine reuptake, where levamfetamine is only about 2-fold less potent than its dextrorotatory counterpart. wikipedia.org Neither isomer has a significant effect on the serotonin transporter. wikipedia.org

These neurochemical differences observed in preclinical models are summarized in the tables below.

Table 1: Comparative Potency of Levamfetamine and Dextroamphetamine on Monoamine Release in Rodent Models

Feature Levamfetamine Dextroamphetamine Potency Ratio (dextro:levo)
Dopamine Release (Striatum) Less Potent More Potent ~3-5x
Norepinephrine Release (PFC) Equipotent Equipotent ~1x

Data derived from in vivo rodent studies. wikipedia.org

Table 2: Comparative Potency of Levamfetamine and Dextroamphetamine on Monoamine Reuptake Inhibition

Transporter Levamfetamine Potency Dextroamphetamine Potency Potency Ratio (dextro:levo)
Dopamine Transporter (DAT) Less Potent More Potent ~3-7x
Norepinephrine Transporter (NET) Less Potent More Potent ~2x

Data based on relative potency for reuptake inhibition. wikipedia.org

Metabolic Pathways and Biochemical Fate of Levamfetamine Hydrochloride

Hepatic Biotransformation Processes

The liver is the primary site for the metabolism of levamfetamine, where it undergoes several biochemical transformations, known as biotransformation. researchgate.net These processes are categorized into Phase I and Phase II reactions. researchgate.net The main goal of hepatic biotransformation is to convert lipophilic (fat-soluble) compounds like levamfetamine into more polar, water-soluble metabolites that can be more easily excreted from the body. researchgate.net

Phase I reactions for levamfetamine primarily involve oxidation. researchgate.net Two major oxidative pathways are oxidative deamination and hydroxylation. researchgate.netpatsnap.com Aromatic hydroxylation leads to the formation of 4-hydroxyamphetamine. researchgate.netnih.gov Another metabolic process is oxidative deamination. wikipedia.org

Levamfetamine can also be a metabolite of other compounds. For instance, selegiline (B1681611), a medication used for Parkinson's disease, is metabolized into levomethamphetamine and subsequently to levoamphetamine. wikipedia.orgnih.gov Similarly, levomethamphetamine itself is metabolized to levoamphetamine. wikipedia.org

The stereochemistry of amphetamine isomers influences their metabolism, with some studies suggesting that dextroamphetamine is metabolized more rapidly than levamfetamine. researchgate.net This can lead to different half-lives and varying concentrations of the isomers excreted in the urine. researchgate.net

Identification and Quantification of Metabolites (e.g., Levoamphetamine from Levomethamphetamine)

Levoamphetamine is a known metabolite of other precursor compounds, most notably levomethamphetamine and selegiline. nih.govwikipedia.org

Following the administration of levomethamphetamine, it is metabolized in the body to form levoamphetamine. wikipedia.org Urine drug tests can detect both levomethamphetamine and its metabolite, levoamphetamine. wikipedia.org The amount of each compound excreted is variable, with studies showing that approximately 41-49% of levomethamphetamine is excreted unchanged, while 2-3% is excreted as levoamphetamine. wikipedia.org

Selegiline, an antiparkinsonian agent, also undergoes metabolism to produce both levomethamphetamine and levoamphetamine. wikipedia.orgnih.gov After a 10 mg oral dose of selegiline, urinary excretion can contain about 2 to 6 mg of levomethamphetamine and 1 to 3 mg of levoamphetamine. wikipedia.org

The primary metabolite of amphetamine is 4-hydroxyamphetamine. nih.gov Forensic toxicological analyses often involve the enantioselective quantification of amphetamine and its metabolites, such as norephedrine (B3415761) and 4-hydroxyamphetamine, in serum samples to help determine the time of consumption. nih.gov In one study of forensic serum samples, (R)-4-hydroxyamphetamine was detected more frequently than the (S)-enantiomer. nih.gov

Advanced analytical techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS) are used for the sensitive and specific identification and quantification of these metabolites in biological fluids like oral fluid and serum. nih.govnih.gov

Excretion Pathways and Metabolite Profiles

Levamfetamine and its metabolites are primarily eliminated from the body through renal excretion in the urine. wikipedia.org The rate of excretion is highly dependent on urinary pH. nih.govdrugbank.com Under acidic conditions, a larger proportion of amphetamine is excreted unchanged, whereas alkaline urine leads to a decreased rate of elimination. nih.govdrugbank.com

Following oral administration, a significant portion of the amphetamine dose is excreted in the urine as the unchanged drug. drugbank.com The remainder is eliminated as various metabolites. The major metabolite is 4-hydroxyamphetamine. nih.gov Other minor metabolites can include norephedrine. nih.gov

When levomethamphetamine is administered, the urinary excretion profile includes both the parent drug and its metabolite, levoamphetamine. wikipedia.org Approximately 40.8% to 49.0% of a dose is excreted as unchanged levomethamphetamine, and 2.1% to 3.3% is excreted as levoamphetamine. wikipedia.org

In the context of selegiline metabolism, both levomethamphetamine and levoamphetamine are found in the urine. wikipedia.org The recovery of levomethamphetamine in urine ranges from 20% to 60%, while that of levoamphetamine is between 9% and 30%. wikipedia.org

The elimination half-life of levoamphetamine is reported to be slightly longer than that of dextroamphetamine, with a range of 11.7 to 15.2 hours. wikipedia.org

In Vitro Metabolic Studies and Enzyme Kinetics

In vitro metabolic studies are crucial for understanding the biotransformation of drug candidates and for comparing metabolic pathways across different species, including humans. nih.govnih.gov These studies often utilize various biological matrices, such as liver microsomes, hepatocytes, and subcellular fractions, to investigate the intrinsic metabolic potential of a compound. nih.govpharmaron.com

For amphetamines, in vitro studies using microsomal preparations from cells expressing human CYP2D6 have been conducted to investigate the enzyme's role in their metabolism. nih.gov These studies have examined reactions such as ring oxidation, N-dealkylation, and O-demethylation. nih.gov

Results from such studies have shown that for amphetamine and its N-alkylated derivatives, the primary metabolites produced by CYP2D6 are the corresponding 4-hydroxylated compounds, although the rate of formation can be low. nih.gov N-dealkylation was not observed to a significant extent for the N-alkylamphetamines studied. nih.gov

In vitro models are also instrumental in predicting potential drug-drug interactions and in identifying the enzymes responsible for the metabolic clearance of a drug. nih.gov Comparative in vitro metabolism studies are often performed on animal species used in pivotal toxicology studies and on human material to assess the relevance of the animal data to humans. europa.eu

The kinetics of these metabolic reactions can also be determined through in vitro experiments, providing valuable information on the efficiency of different metabolic pathways. For example, studies have shown that ring 4-methoxylated amphetamine derivatives are efficiently O-demethylated by CYP2D6. nih.gov

Table of Research Findings on Levamfetamine Metabolism

ParameterFindingSource(s)
Primary Metabolite 4-hydroxyamphetamine researchgate.netnih.gov
Key Metabolizing Enzyme Cytochrome P450 2D6 (CYP2D6) researchgate.netwikipedia.orgdrugbank.com
Primary Route of Excretion Urine wikipedia.org
Elimination Half-Life 11.7–15.2 hours wikipedia.org
Metabolite from Levomethamphetamine Levoamphetamine is a metabolite of levomethamphetamine. wikipedia.org
Metabolite from Selegiline Levoamphetamine is a metabolite of selegiline. wikipedia.orgnih.gov

Advanced Analytical Methodologies in Levamfetamine Hydrochloride Research

Chiral Separation Techniques for Enantiomers

The separation of levamfetamine from dextroamphetamine is a fundamental challenge in its analysis. Since enantiomers possess identical physical and chemical properties in an achiral environment, specialized chiral separation techniques are required. eijppr.com

Gas chromatography-mass spectrometry is a powerful technique for separating and identifying volatile and semi-volatile compounds. However, for the chiral separation of amphetamine enantiomers, a derivatization step is typically necessary. jfda-online.com This indirect method involves reacting the enantiomers with a chiral derivatizing agent (CDA) to form diastereomers. These diastereomers have different physical properties and can be separated on a standard, non-chiral GC column. jfda-online.comresearchgate.net

A commonly used CDA is (S)-(−)-N-(trifluoroacetyl)prolyl chloride (L-TPC). researchgate.netdshs-koeln.de The reaction of L-TPC with a racemic mixture of amphetamine results in the formation of two diastereomers: N-TFA-l-prolyl-l-amphetamine and N-TFA-l-prolyl-d-amphetamine. jfda-online.com These can then be chromatographically separated and detected by the mass spectrometer.

While effective, this method has potential drawbacks. The chiral derivatizing agent itself may contain impurities of the opposite enantiomer, which can lead to inaccuracies in determining the enantiomeric composition. nih.gov Furthermore, some studies have noted that the GC-MS method using L-TPC derivatization can show a higher rate of isomer racemization compared to other techniques, potentially compromising the results. nih.gov

High-Performance Liquid Chromatography (HPLC) offers a direct method for chiral separation that has become a vital and reliable tool in pharmaceutical analysis. researchgate.net This technique utilizes a chiral stationary phase (CSP), which is a column packing material that is itself chiral. eijppr.com The enantiomers interact differently with the CSP, leading to different retention times and thus, separation. eijppr.com

Several types of CSPs are effective for separating amphetamine enantiomers:

Polysaccharide-based CSPs: These are widely applicable due to their high separation efficiency and compatibility with various mobile phases. eijppr.com The chiral recognition mechanism involves the formation of transient diastereomeric complexes through interactions like hydrogen bonding and dipole-dipole interactions within the chiral grooves of the polysaccharide structure. eijppr.com

Cyclodextrin-based CSPs: Columns such as those based on beta-cyclodextrin (B164692) (e.g., ChiraDex®) are well-suited for the chiral separation of numerous compounds, including amphetamines. merckmillipore.com Separation is achieved through the formation of inclusion complexes where the analyte fits into the chiral cavity of the cyclodextrin (B1172386) molecule. researchgate.net

Macrocyclic Antibiotic CSPs: Chiral columns like the Chirobiotic V2, which is based on the antibiotic vancomycin, are also used. Vancomycin has multiple chiral centers, providing a complex stereochemical environment for differential interactions with enantiomers. researchgate.netsciex.com

LC coupled with tandem mass spectrometry (LC-MS/MS) using a CSP is considered a highly reliable method, showing lower error rates and no evidence of the racemization that can affect GC-MS methods. nih.gov

Capillary Electrophoresis (CE) is another powerful technique for chiral separations, prized for its high efficiency, rapid analysis times, and low consumption of reagents. researchgate.netresearchgate.net In CE, separation occurs in a narrow-bore fused-silica capillary filled with a background electrolyte. For chiral separations, a chiral selector is added to this electrolyte. researchgate.netcolab.ws

The most common chiral selectors for amphetamine enantiomers are cyclodextrins, particularly sulfated-β-cyclodextrin. researchgate.netnih.gov The neutral enantiomers form transient, diastereomeric inclusion complexes with the charged cyclodextrin. These complexes have different effective mobilities under the applied electric field, allowing for their separation. By optimizing parameters such as the type and concentration of the cyclodextrin, the pH of the buffer, and the applied voltage, high-resolution separation of levamfetamine and dextroamphetamine can be achieved in under 30 minutes. researchgate.net

Table 1: Comparison of Chiral Separation Techniques for Levamfetamine

Technique Principle Common Chiral Selector/Phase Advantages Disadvantages
GC-MS Indirect separation via diastereomer formation Chiral Derivatizing Agent (e.g., L-TPC) High sensitivity and specificity of MS detection. Requires derivatization; potential for racemization and CDA impurities. jfda-online.comnih.gov
HPLC Direct separation on a chiral column Chiral Stationary Phase (CSP) (e.g., Cyclodextrin, Polysaccharide) High reliability; direct analysis; less risk of racemization. eijppr.comnih.govresearchgate.net CSP columns can be expensive. researchgate.net
Capillary Electrophoresis Differential migration of transient diastereomeric complexes Chiral Selector in Buffer (e.g., Sulfated-β-cyclodextrin) High separation efficiency; rapid analysis; low sample/reagent use. researchgate.netresearchgate.net Confirmation by mass spectrometry may be required. dshs-koeln.de

Impurity Profiling and Reference Standard Development

Impurity profiling is the identification and quantification of all potential impurities in a drug substance. ijpsjournal.comjocpr.com These impurities can arise from starting materials, by-products of the synthesis, or degradation over time. amazonaws.com Regulatory bodies like the International Conference on Harmonisation (ICH) have strict guidelines (e.g., Q3A/B) that mandate the reporting, identification, and qualification of impurities above certain thresholds, typically starting at 0.05% to 0.1%. jocpr.combiotech-spain.com The presence of impurities can affect the quality and safety of the final pharmaceutical product. jocpr.com Analytical techniques such as HPLC and CE are commonly employed for this purpose. ijpsjournal.comncats.io

The development and use of a certified reference standard are essential for accurate impurity profiling and quantification. A reference standard is a highly purified compound that is used as a benchmark for analytical tests. aquigenbio.comsynzeal.com The Levmetamfetamine USP Reference Standard, for example, is used to determine the strength, quality, and purity of the compound in tests specified by the United States Pharmacopeia (USP). sigmaaldrich.com These standards are critical for analytical method development, validation, and routine quality control, ensuring that the analytical results are accurate and traceable. synzeal.com

Method Validation for Quantification in Research Matrices

Before an analytical method can be used to quantify levamfetamine hydrochloride in research matrices (e.g., serum, urine, tissue), it must undergo a thorough validation process. greenpub.orgunb.br Method validation ensures that the procedure is reliable, reproducible, and suitable for its intended purpose. greenpub.org Key validation parameters include:

Specificity/Selectivity: The ability of the method to differentiate and quantify the analyte in the presence of other components, such as metabolites or matrix components. unb.br

Linearity: The ability to produce results that are directly proportional to the concentration of the analyte within a given range. nih.gov

Accuracy: The closeness of the measured value to the true value, often assessed by analyzing spiked samples with known concentrations. greenpub.org

Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is usually expressed as the relative standard deviation (RSD) or coefficient of variation (CV%). greenpub.org

Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. greenpub.orgnih.gov

Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. greenpub.orgnih.gov

LC-MS/MS and GC-MS are common methods validated for the quantification of amphetamines in biological fluids. greenpub.orgresearchgate.net Validation demonstrates the method's robustness and reliability for research applications.

Table 2: Example Validation Parameters for Amphetamine Quantification by GC-MS in Urine

Parameter Amphetamine Methamphetamine
Linear Range 25.0 - 200.0 µg/L 25.0 - 200.0 µg/L
Correlation Coefficient (r) 0.9972 0.9992
Method Detection Limit (MDL) 3.10 µg/L 7.072 µg/L
Limit of Detection (LOD) 2.962 µg/L 6.757 µg/L
Limit of Quantitation (LOQ) 9.873 µg/L 22.523 µg/L
Accuracy (Recovery %) 101.9% 95.2%
Precision (Reproducibility CV%) 3.83% 6.743%

Data derived from a validation study for amphetamine and methamphetamine measurement. greenpub.org

Forensic Toxicology Research Applications in Distinguishing Isomers

In forensic toxicology, the accurate differentiation of amphetamine isomers, specifically between levamfetamine (the R-(-)-enantiomer) and dextroamphetamine (the S-(+)-enantiomer), is of paramount importance. unige.chnih.gov The two enantiomers, while having identical chemical formulas, exhibit different pharmacological activities and legal statuses. unige.chnih.gov Dextroamphetamine is a potent central nervous system (CNS) stimulant and is the primary component of illicitly produced amphetamine, whereas levamfetamine has weaker CNS effects but stronger cardiovascular action and is a component of some legal over-the-counter products. unige.chwisc.eduontosight.ai Consequently, the ability to distinguish between these isomers is crucial for correctly interpreting toxicological results, for example, to determine if a positive amphetamine test is due to the use of an illicit substance or a legally obtained medication. restek.comforensicresources.org

Standard screening methods, such as immunoassays, are often incapable of distinguishing between enantiomers due to antibody cross-reactivity. ojp.govojp.gov This limitation necessitates the use of more sophisticated and specific confirmatory analytical techniques. Modern instrumental methods are therefore focused on chiral separation, the process of resolving a racemic mixture into its individual enantiomeric components. nih.govbu.edu

Advanced analytical methodologies are central to research in this area, providing the necessary specificity and sensitivity for unambiguous identification in forensic samples like blood and urine. preprints.orgnih.gov The primary techniques employed include gas chromatography (GC), high-performance liquid chromatography (HPLC)—often coupled with tandem mass spectrometry (LC-MS/MS)—and capillary electrophoresis (CE). nih.govnih.gov

These methods typically follow one of two main strategies for chiral resolution:

Indirect Separation : This involves a pre-column derivatization step where the enantiomers are reacted with a single, pure enantiomer of a chiral derivatizing agent. This reaction converts the pair of enantiomers into a pair of diastereomers. Since diastereomers have different physical properties, they can be separated using standard, non-chiral (achiral) chromatographic columns. restek.comnih.gov A common chiral derivatizing reagent used in GC analysis is N-trifluoroacetyl-L-prolyl chloride (L-TPC). nih.gov

Direct Separation : This approach uses a chiral stationary phase (CSP) within the chromatographic column. The enantiomers interact differently with the CSP, leading to different retention times and thus, separation. bu.edud-nb.info Various types of CSPs are used in HPLC, including those based on polysaccharides, proteins, cyclodextrins, and macrocyclic antibiotics. nih.govbu.edu

Research has focused extensively on developing and validating robust methods for routine use in forensic laboratories. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has become particularly widespread due to its high sensitivity, specificity, and applicability to complex biological matrices without the need for derivatization. nih.govscirp.org

One study detailed the development of an ultra-performance liquid chromatography-quadrupole time-of-flight mass spectrometry (UPLC-qTOF-MS) method to identify various isomeric amphetamine-related drugs in blood. preprints.orgmdpi.com The method was validated according to the standards of the Scientific Working Group for Forensic Toxicology (SWGTOX) and demonstrated high accuracy and precision. mdpi.com

Table 1: Validation Parameters of a UPLC-qTOF-MS Method for Isomeric Amphetamine-Related Drugs in Blood preprints.orgmdpi.com

ParameterFinding
Sample Volume250 µL
Limit of Detection (LOD)20 ng/mL
Limit of Quantitation (LOQ)20 ng/mL
Extraction Recovery63–90%
Matrix Effects9–21%
PrecisionWithin 20%
Accuracy89–118%
Calibration Range20–1000 ng/mL
This interactive table summarizes the performance characteristics of a validated UPLC-qTOF-MS method for the analysis of amphetamine isomers.

Further research has led to the development of various specialized methods tailored for different forensic contexts. These methods are essential for building a comprehensive understanding of drug exposure and for providing reliable evidence in legal proceedings. The choice of method often depends on the available instrumentation, the required sensitivity, and the specific isomeric compounds of interest.

Table 2: Overview of Analytical Methods for Distinguishing Amphetamine Isomers

TechniqueApproachKey Reagent/ColumnSample MatrixResearch FindingSource(s)
GC-MSIndirect (Derivatization)N-trifluoroacetyl-L-prolyl chloride (L-TPC)Urine, BloodForms diastereomers separable on an achiral column. nih.govnih.gov
HPLC / LC-MS/MSDirect (Chiral Stationary Phase)Vancomycin or Cyclodextrin-based Chiral ColumnBlood, HairAchieves direct enantioseparation without derivatization. bu.edud-nb.info
LC-MS/MSIndirect (Derivatization)N-(2,4-dinitro-5-fluorophenyl)-L-valinamide (DNPV)Hair, BloodEnables sensitive detection by forming derivatives suitable for LC-MS/MS analysis. d-nb.info
UPLC-qTOF-MSDirect (Chromatographic Separation)Not specifiedBloodProvides high-resolution separation and accurate mass data for confident isomer identification. preprints.orgmdpi.com
Capillary Electrophoresis (CE)Direct (Chiral Selector in Buffer)Cyclodextrin derivativesUrineOffers an alternative to chromatographic methods with high separation efficiency. unige.chnih.gov
This interactive table compares different advanced methodologies used in forensic research to differentiate amphetamine isomers.

The application of these advanced, validated methodologies is fundamental in forensic toxicology. They provide the definitive evidence needed to distinguish between the use of enantiomerically pure pharmaceutical products and racemic street drugs, thereby ensuring the accuracy and reliability of forensic investigations. nih.govd-nb.info

Preclinical and Translational Research Models for Levamfetamine Hydrochloride

In Vitro Cellular and Biochemical Models

In vitro models are indispensable tools in preclinical research, providing a controlled environment to investigate the cellular and biochemical mechanisms of drug action. These models, which include cultured cells and isolated biochemical components, allow for detailed examination of molecular interactions without the complexities of a whole organism. nih.gov For Levamfetamine hydrochloride, these models have been crucial in elucidating its effects on neurotransmitter systems and metabolic pathways.

Neurotransmitter uptake and release assays are fundamental in understanding how psychostimulants like levamfetamine exert their effects. These assays typically utilize synaptosomes, which are isolated nerve terminals, or cell lines engineered to express specific neurotransmitter transporters, such as the dopamine (B1211576) transporter (DAT), norepinephrine (B1679862) transporter (NET), and serotonin (B10506) transporter (SERT). nih.gov By measuring the movement of radiolabeled or fluorescently tagged neurotransmitters, researchers can determine a compound's potency and selectivity for these transporters.

Levamfetamine acts as a releasing agent for the monoamine neurotransmitters, primarily norepinephrine and dopamine. wikipedia.org Studies comparing levamfetamine and its stereoisomer, dextroamphetamine, have shown that while both compounds induce the release of dopamine and norepinephrine, their potencies differ. In rodent studies, dextroamphetamine is approximately 3- to 5-fold more potent at increasing dopamine levels in the striatum. wikipedia.org Conversely, both enantiomers are roughly equipotent in elevating norepinephrine levels in the prefrontal cortex. wikipedia.org This suggests that levamfetamine has a more balanced effect on norepinephrine and dopamine systems compared to dextroamphetamine, which is more dopamine-centric. wikipedia.org The mechanism involves levamfetamine being a competitive substrate for monoamine transporters, leading to the reverse transport of neurotransmitters from the presynaptic terminal into the synapse. drugbank.com

ParameterLevoamphetamineDextroamphetamine
Primary Neurotransmitter Action Releasing AgentReleasing Agent
Effect on Dopamine Release WeakerStronger (3-5x more potent)
Effect on Norepinephrine Release Similar PotencySimilar Potency
Relative Effect Profile More balanced effects on dopamine and norepinephrineGreater effects on dopamine

Receptor binding and activation studies are employed to determine the affinity and efficacy of a compound at various receptors. These assays often use cell membranes prepared from tissues rich in the target receptor or cell lines overexpressing a specific receptor. Radioligand binding assays are a common technique to measure the displacement of a known radioactive ligand by the test compound, thereby determining its binding affinity (Ki).

Understanding the metabolic fate of a drug is critical for predicting its duration of action and potential for drug-drug interactions. In vitro metabolism studies typically use liver microsomes, hepatocytes, or recombinant cytochrome P450 (CYP) enzymes to identify the metabolic pathways and the specific enzymes involved in a drug's breakdown.

The metabolism of levamfetamine involves several enzymatic pathways. It undergoes hydroxylation to 4-hydroxyamphetamine, a reaction mediated by the cytochrome P450 enzyme CYP2D6. wikipedia.org Additionally, it is subject to oxidative deamination. wikipedia.org Interestingly, while CYP2D6 is involved, studies on individuals with poor CYP2D6 metabolism who were administered selegiline (B1681611) (which metabolizes to levamfetamine) did not show significant variations in levamfetamine pharmacokinetics, suggesting that CYP2D6's role in its clinical metabolism might be minimal. wikipedia.org Levamfetamine appears to be metabolized somewhat less efficiently than dextroamphetamine. wikipedia.org

Metabolic PathwayEnzyme(s) InvolvedMetabolite(s)
Hydroxylation CYP2D64-hydroxyamphetamine
Oxidative Deamination Various enzymesNot specified

In Vivo Animal Models

In vivo animal models are essential for studying the complex behavioral and neurochemical effects of a substance in a living organism. These models allow for the investigation of how a drug affects the entire system, including its impact on behavior, neurochemistry, and physiology.

Locomotor activity is a commonly used behavioral measure to assess the stimulant effects of drugs in animals, typically rodents. nih.gov An increase in horizontal and vertical movements in an open field arena is indicative of a stimulant effect. nih.govoatext.com

Studies in rodents have demonstrated that both levamfetamine and dextroamphetamine dose-dependently induce locomotor activity. wikipedia.org Amphetamine administration has been shown to increase locomotor activity in both control and stressed adult rats. frontiersin.org In mice, amphetamine treatment is known to cause an increase in motor behaviors, including horizontal locomotion (ambulation) and stereotyped movements. nih.gov The motor-stimulant effects of amphetamine are often used to model changes seen in addiction and certain psychiatric disorders. nih.gov However, the specific characteristics of this locomotor response can be influenced by factors such as the animal's age, genotype, and the specific dosage regimen used. nih.gov For instance, some studies have reported increased locomotion, while others have found decreased or no significant change in activity, particularly during withdrawal periods. nih.gov

Neurochemical studies in animal brains, often utilizing techniques like in vivo microdialysis, allow for the real-time measurement of neurotransmitter levels in specific brain regions following drug administration. nih.gov This provides a direct link between the drug's presence and its effect on brain chemistry.

In rodent studies, both dextroamphetamine and levamfetamine have been shown to dose-dependently induce the release of dopamine in the striatum and norepinephrine in the prefrontal cortex. wikipedia.org Dextroamphetamine is notably more potent in increasing striatal dopamine levels, while the two isomers are approximately equal in their effectiveness at increasing prefrontal norepinephrine levels. wikipedia.org This differential effect on dopamine and norepinephrine release in distinct brain regions underlies the nuanced behavioral profiles of the two amphetamine enantiomers. wikipedia.org Studies in nonhuman primates have also been conducted to examine the in vivo neurochemical effects of amphetamine analogs, providing further insight into their impact on monoamine levels in brain regions like the caudate and prefrontal cortex. nih.gov

Brain RegionNeurotransmitterEffect of LevamfetamineComparative Potency with Dextroamphetamine
Striatum DopamineIncreased ReleaseLess Potent (Dextroamphetamine is 3-5x more potent)
Prefrontal Cortex NorepinephrineIncreased ReleaseApproximately Equipotent

Comparative Behavioral Pharmacology of Enantiomers in Animal Models

The distinct pharmacological profiles of levamfetamine and its dextrorotary counterpart, dextroamphetamine, have been extensively investigated in various animal models, revealing significant differences in their behavioral effects. These studies are crucial for understanding the unique contribution of each enantiomer to the effects of racemic amphetamine.

Locomotor Activity:

In rodent models, the enantiomers of amphetamine elicit markedly different effects on spontaneous motor activity. Dextroamphetamine consistently produces a dose-dependent increase in locomotor activity. nih.gov Conversely, levamfetamine has been observed to cause an initial decrease in activity at lower doses, followed by a less pronounced increase in motor activity compared to dextroamphetamine. nih.gov Studies in mice have shown that while dextroamphetamine induces a dose-dependent stimulation of locomotor activity, lower doses of levamfetamine can cause a dose-dependent depression. nih.gov Higher doses of levamfetamine were required to produce stimulation. nih.gov This suggests a more complex, biphasic effect of levamfetamine on motor behavior. The stimulant effects of dextroamphetamine are thought to be primarily mediated by the release of dopamine, whereas levamfetamine has a more balanced effect on both dopamine and norepinephrine systems. wikipedia.org

Enantiomer Effect on Locomotor Activity in Rodents Primary Neurotransmitter Involvement
Dextroamphetamine Dose-dependent increaseDopamine wikipedia.org
Levamfetamine Initial decrease at low doses, less potent increase at higher doses nih.govnih.govDopamine and Norepinephrine wikipedia.org

Schedule-Controlled Behavior:

The effects of amphetamine enantiomers have also been evaluated using schedule-controlled behavior paradigms, often in pigeons. These studies provide insights into the drugs' effects on operant conditioning and motivation. Dextroamphetamine has been shown to increase low rates of responding that occur early in a fixed-interval schedule and decrease high rates of responding at the end of the interval. nih.gov This rate-dependent effect is a hallmark of psychomotor stimulants. While specific comparative data on levamfetamine in identical schedule-controlled paradigms is less abundant in the provided results, the general understanding is that dextroamphetamine is more potent in producing stimulant-like effects. wikipedia.org Studies with methamphetamine, a related compound, have shown that it can disrupt the patterning of responding under schedule control, and these effects are not always uniform across different response rates. uncw.edu

Drug Discrimination:

Drug discrimination paradigms are used to assess the subjective effects of drugs in animals. wikipedia.org In these studies, animals are trained to recognize the internal cues produced by a specific drug. Research has consistently shown that dextroamphetamine is significantly more potent than levamfetamine in producing stimulant-like subjective effects. wikipedia.org For instance, in monkeys, dextroamphetamine is about 4-fold more potent than levamfetamine in motivating self-administration. wikipedia.org Similarly, studies in lead-exposed rats demonstrated altered sensitivity to the stimulus properties of d-amphetamine, highlighting how external factors can influence the perception of the drug's effects. nih.gov

Analgesic Effects:

In studies investigating the analgesic properties of amphetamine enantiomers in rats using the formalin test, both dextroamphetamine and levamfetamine demonstrated antinociceptive effects. uchile.cl Dextroamphetamine was effective at lower doses compared to levamfetamine, though both were active at higher doses. uchile.cl This suggests that while both enantiomers possess pain-relieving properties, their potencies differ.

Behavioral Paradigm Dextroamphetamine Levamfetamine Key Findings
Locomotor Activity Potent stimulant nih.govnih.govLess potent stimulant, can be depressant at low doses nih.govnih.govDextroamphetamine is 5- to 10-fold more potent in its stimulant-like effects. wikipedia.org
Self-Administration Higher reinforcing efficacy wikipedia.orgLower reinforcing efficacy wikipedia.orgDextroamphetamine is about 4-fold more potent in motivating self-administration in monkeys. wikipedia.org
Analgesia (Formalin Test) Significant antinociception at lower doses uchile.clActive at higher doses uchile.clBoth enantiomers show analgesic effects, but dextroamphetamine is more potent. uchile.cl

Development of Novel Experimental Paradigms

The study of levamfetamine hydrochloride and other amphetamines continually benefits from the development and refinement of experimental paradigms. These advancements allow for a more nuanced understanding of the behavioral and neurobiological effects of these compounds.

Novel approaches in preclinical research include the use of more complex behavioral models that aim to better recapitulate aspects of human conditions. For example, progressive-ratio schedules are increasingly used to measure the reinforcing strength of a drug, providing a more detailed assessment of its abuse potential than simple self-administration studies. nih.gov By systematically increasing the response requirement to obtain a drug infusion, these schedules can differentiate the motivational pull of different substances or doses. nih.gov

Another area of development is the use of invertebrate models, such as crayfish, for studying drug self-administration. frontiersin.org These models offer a simpler and more accessible system to investigate the basic neural circuits of reward and addiction. frontiersin.org Furthermore, the use of sophisticated analytical techniques, such as inter-response time (IRT) analysis in schedule-controlled behavior, allows for a micro-structural examination of how drugs like methamphetamine affect the timing and patterning of behavior, going beyond simple response rate measures. uncw.edu

The development of novel amphetamine derivatives and their evaluation in established paradigms like conditioned place preference and self-administration also contributes to a deeper understanding of the structure-activity relationships that govern their rewarding and psychostimulant effects. nih.gov These studies help to identify the specific molecular modifications that alter a compound's abuse liability. nih.gov

Ethical Considerations in Preclinical Amphetamine Research

The use of animals in amphetamine research necessitates careful consideration of ethical principles. The core principles of respect for persons, beneficence, and justice, which guide human clinical research, have parallels in the ethical treatment of animals in preclinical studies. ctfassets.net

A primary concern is the potential for pain, distress, and lasting harm to the animals. Research protocols are designed to minimize these adverse effects. This includes using the minimum number of animals necessary to obtain statistically valid results, refining procedures to reduce suffering, and replacing animal models with alternatives whenever possible. Institutional Animal Care and Use Committees (IACUCs) play a crucial role in reviewing and approving research protocols to ensure they adhere to these ethical guidelines. nih.gov

In the context of amphetamine research, specific considerations include the potential for drug-induced neurotoxicity and the development of addiction-like behaviors. nih.gov While animal models are invaluable for understanding these risks, there are limitations in extrapolating findings directly to humans. nih.gov Therefore, the ethical justification for such research rests on its potential to yield significant scientific knowledge that can ultimately benefit human health, such as by informing the development of treatments for addiction or understanding the risks associated with stimulant use. lindushealth.com

Furthermore, the housing and care of animals used in these studies are critical. Standardized conditions for temperature, humidity, and light cycles are maintained, and animals are given adequate food and water. oup.com The welfare of the animals is a primary responsibility of the researchers. The use of controlled substances like amphetamines in research also involves strict regulatory oversight to prevent diversion and ensure proper handling. nih.gov

Structure Activity Relationship Sar Studies of Levamfetamine Hydrochloride and Analogs

Influence of Stereochemistry on Pharmacological Profile

The spatial arrangement of atoms, or stereochemistry, is a critical determinant of the pharmacological profile of amphetamine and its analogs, including levamfetamine. Levamfetamine is the levorotatory (l-) stereoisomer of amphetamine, while dextroamphetamine is the dextrorotatory (d-) isomer. ontosight.aiwikipedia.org This difference in chirality significantly impacts their interaction with biological targets, leading to distinct pharmacological effects. ontosight.ai

Generally, dextroamphetamine is considered more potent as a central nervous system stimulant than levamfetamine. clevelandclinic.org The psychostimulant effects of amphetamines are primarily attributed to their ability to release dopamine (B1211576). wikipedia.org Dextroamphetamine is several times more potent than levamfetamine in eliciting dopamine release. wikipedia.org In contrast, both isomers exhibit similar potency as norepinephrine-releasing agents. wikipedia.orgwikipedia.org This suggests that the euphoric and stimulant properties are more closely linked to dopaminergic activity, while the peripheral sympathomimetic and cardiovascular effects are related to noradrenergic activity. wikipedia.org

Studies comparing the effects of levamfetamine, dextroamphetamine, and methylphenidate in schizophrenic patients found that dextroamphetamine was a more effective activator of psychotic symptoms than levamfetamine, though less so than methylphenidate. nih.gov This further supports the notion of a more pronounced central effect of the dextro-isomer.

The stereoselectivity is not limited to the parent compound. For instance, with methamphetamine, the dextro-isomer (dextromethamphetamine) is a more potent psychostimulant than the levo-isomer (levomethamphetamine). wikipedia.org However, the difference in potency between the enantiomers of methamphetamine is more pronounced than that between the enantiomers of amphetamine. wikipedia.org

Interestingly, the stereoselectivity can be reversed for different transporters. While the norepinephrine (B1679862) transporter (NET) and dopamine transporter (DAT) preferentially transport (S)-norepinephrine (levonordefrin), the serotonin (B10506) transporter (SERT) shows a preference for the (R)-enantiomer. mdpi.com For epinephrine, NET and DAT show higher transport for the (R)-enantiomer, while SERT prefers the (S)-enantiomer. mdpi.com

Impact of Substitutions on Phenethylamine (B48288) Core Structure

The phenethylamine scaffold is the foundational structure for a vast array of psychoactive compounds, and modifications to this core can dramatically alter their pharmacological properties. smw.chwikipedia.org These substitutions can occur on the phenyl ring, the ethyl sidechain, or the amino group. wikipedia.org

Ring Substitutions:

Position: The location of substituents on the phenyl ring is crucial. For example, in a series of trimethoxyamphetamine analogs, a 2,4,5-trimethoxy substitution pattern was found to be important for psychedelic activity. frontiersin.org

Nature of Substituent: The type of atom or group substituted on the ring influences activity. Adding methoxy (B1213986) groups at the 2- and 5-positions, combined with a hydrophobic substituent at the 4-position of the phenethylamine ring, generally confers hallucinogenic properties. smw.ch Para-chloro substitution on the amphetamine structure tends to increase locomotor stimulant efficacy and augment potency at the serotonin transporter (SERT). nih.govnih.gov

Side-Chain Substitutions:

Alpha-Methylation: The addition of a methyl group at the alpha-position of the ethyl sidechain creates the amphetamine class of compounds. smw.ch This alpha-methylation protects the molecule from metabolism by monoamine oxidase (MAO), thereby increasing its duration of action. smw.ch In some series of 2,5-dimethoxy-substituted compounds, alpha-methylation has been shown to increase psychoactive potency. frontiersin.orgresearchgate.net

Beta-Ketonation: The introduction of a ketone group at the beta-position of the phenethylamine structure results in the cathinone (B1664624) class. Amphetamines are generally more potent stimulants than their corresponding beta-keto (cathinone) counterparts. nih.govnih.gov

Amino Group Substitutions:

N-Alkylation: Increasing the length of the N-alkyl chain can augment potency at SERT. nih.govnih.gov For example, N-methylation of amphetamine to form methamphetamine results in greater central nervous system activity. smw.ch However, combining a para-chloro substitution with an N-ethyl substitution can reduce the releasing effects at the norepinephrine transporter (NET) and dopamine transporter (DAT). nih.govnih.gov

Receptor Selectivity and Potency in Relation to Structural Modifications

Structural modifications to the phenethylamine core directly influence the selectivity and potency of the resulting compounds at various monoamine transporters and receptors.

Unsubstituted phenethylamine compounds generally exhibit greater potency at the dopamine transporter (DAT) and norepinephrine transporter (NET) compared to the serotonin transporter (SERT). nih.govnih.gov

Modifications Affecting SERT Selectivity:

Para-chloro substitution and increasing N-alkyl chain length have been shown to enhance the relative potency of phenethylamine analogs at SERT. nih.govnih.gov For instance, PAL-313, an amphetamine analog with lower selectivity for dopamine versus serotonin release, did not produce the same behavioral stimulant effects as more dopamine-selective analogs like amphetamine and PAL-353. nih.gov PAL-287, which is relatively non-selective between dopamine and serotonin release, showed neither an increase in dopamine levels nor behavioral stimulant effects. nih.gov

Modifications Affecting 5-HT Receptor Affinity:

In a series of 4-alkoxy-substituted 2,5-dimethoxyphenethylamines, extending the 4-alkoxy group generally increased binding affinities at 5-HT2A and 5-HT2C receptors. frontiersin.org

The introduction of an α-methyl group (creating an amphetamine analog) has a minor influence on binding affinity to 5-HT2A/2C receptors for 2,4,5-trisubstituted derivatives. frontiersin.org However, for aryl-unsubstituted derivatives, the α-methyl group appears to be unfavorable for binding at the 5-HT1A receptor. frontiersin.org

Data on Amphetamine Analogs and Monoamine Transporter Activity:

CompoundDA/5-HT Releasing Potency RatioEffect on Accumbens DopamineBehavioral Stimulant Effects
AmphetamineHighIncreasedInduced
PAL-353HighIncreasedInduced
PAL-313LowIncreasedNot Induced
PAL-287Non-selectiveNot IncreasedNot Induced

This table is based on a study in squirrel monkeys and demonstrates how the ratio of dopamine to serotonin releasing potency influences the behavioral effects of amphetamine analogs. nih.gov

Computational Chemistry and Molecular Modeling for SAR Elucidation

Computational chemistry and molecular modeling have become indispensable tools for understanding the structure-activity relationships of levamfetamine and its analogs at an atomic level. nih.govmdpi.com These in silico methods allow researchers to predict how different structural modifications will affect a compound's binding affinity and functional activity at its biological targets. mdpi.com

Docking and Molecular Dynamics Simulations:

Molecular docking studies are used to predict the preferred binding pose of a ligand within the binding site of a receptor or transporter. nih.govportlandpress.com For example, docking studies have shown that amphetamine-type stimulants share a binding site at the center of the dopamine transporter (DAT), in a location corresponding to the primary substrate-binding site. portlandpress.com

Molecular dynamics (MD) simulations can then be used to observe the dynamic behavior of the ligand-receptor complex over time. portlandpress.com These simulations have revealed that substrate-releasers like amphetamine induce a conformational change in DAT, causing it to shift towards an inward-facing state, which facilitates the release of dopamine. portlandpress.comfrontiersin.org In contrast, inhibitors like cocaine tend to lock the transporter in an outward-facing conformation. portlandpress.com

Quantitative Structure-Activity Relationship (QSAR) Modeling:

QSAR models are mathematical relationships that correlate the structural or physicochemical properties of a series of compounds with their biological activity. mdpi.com By developing QSAR models, researchers can predict the activity of novel, unsynthesized compounds. mdpi.com These models are built by analyzing a dataset of compounds with known activities and identifying the key molecular descriptors that influence their potency or selectivity. nih.gov

Homology Modeling:

In the absence of an experimentally determined crystal structure for a target protein like the human DAT, homology modeling can be used to build a three-dimensional model based on the known structure of a related protein. nih.gov The crystal structure of the bacterial leucine (B10760876) transporter (LeuT) has served as a valuable template for creating homology models of monoamine transporters. nih.gov These models have been instrumental in guiding docking studies and understanding the binding of amphetamines. nih.gov

These computational approaches not only help to rationalize existing SAR data but also guide the design of new analogs with improved pharmacological profiles. nih.gov

Emerging Research Areas and Future Directions

Elucidating Underexplored Mechanisms of Action for Levamfetamine Hydrochloride

While the primary mechanism of action for amphetamines like levamfetamine is understood to involve the release of key neurotransmitters, there remain underexplored facets of its pharmacological activity. ontosight.ai Levamfetamine hydrochloride acts as a central nervous system stimulant by prompting the release of dopamine (B1211576) and norepinephrine (B1679862), which enhances alertness and attention. ontosight.ai However, its effects differ from its dextrorotatory counterpart, dextroamphetamine, due to distinct interactions with neurotransmitter systems. ontosight.ai

Future research is poised to delve deeper into the nuanced interactions of levamfetamine with a variety of receptor systems and transporters beyond its main targets. A significant area of investigation is its activity as an agonist of the trace amine-associated receptor 1 (TAAR1). wikipedia.org The engagement of TAAR1 may mediate some of its effects. Further studies are necessary to fully understand its potential influence on other neurotransmitter systems, such as serotonin (B10506), and to clarify the differential effects on the central versus the peripheral nervous system.

Development of Advanced Analytical Techniques for Isomer Discrimination

The precise differentiation between amphetamine isomers, such as levamfetamine and dextroamphetamine, is of paramount importance in both pharmaceutical and forensic applications. uantwerpen.be Given that these isomers often produce identical mass spectra, there is a critical need for advanced analytical techniques to distinguish them effectively.

Emerging and established techniques for isomer discrimination include:

Gas Chromatography-Mass Spectrometry (GC-MS): This is a widely used and powerful method for separating and identifying substances. uantwerpen.be The use of specific capillary columns can achieve chromatographic separation of isomers. Derivatization, such as with trifluoroacetyl (TFA), can alter the fragmentation patterns in the mass spectrometer, allowing for unequivocal identification of different isomers.

High-Performance Liquid Chromatography (HPLC): HPLC is another powerful tool for separating complex mixtures and is particularly useful for non-volatile or thermally unstable compounds. rsc.orgbiomedres.us

Vibrational and Chiroptical Spectroscopy: Techniques like Raman Optical Activity (ROA) have shown to be highly effective in distinguishing between amphetamine and its analogue methamphetamine, providing detailed information about their molecular conformation. rsc.org

Machine Learning in Conjunction with Mass Spectrometry: Advanced data analysis techniques, such as machine learning algorithms applied to Direct Analysis in Real Time Mass Spectrometry (DART-MS) data, are being explored to differentiate positional isomers. acs.org

Interactive Table: Comparison of Analytical Techniques for Isomer Discrimination

Analytical TechniquePrinciple of DiscriminationKey Advantages
Gas Chromatography-Mass Spectrometry (GC-MS) Chromatographic separation followed by mass analysis of fragments. High resolution and the ability to discriminate between similar structures. uantwerpen.be
High-Performance Liquid Chromatography (HPLC) Separation based on interactions with a stationary phase and solubility in a mobile phase. biomedres.usEffective for non-volatile and thermally unstable compounds. biomedres.us
Raman Optical Activity (ROA) Differences in the scattering of right and left circularly polarized light. rsc.orgHighly sensitive to molecular chirality and conformation. rsc.org
DART-MS with Machine Learning Utilizes subtle differences in mass spectra analyzed by machine learning algorithms. acs.orgOffers a rapid and robust method for differentiation. acs.org

Investigating Novel Metabolic Pathways and Enzyme Interactions

The metabolism of levamfetamine is primarily facilitated by the cytochrome P450 (CYP) enzyme system, with CYP2D6 playing a significant role. wikipedia.orgnih.gov However, research is ongoing to identify additional metabolic pathways and the enzymes involved. numberanalytics.comopenaccessjournals.com Understanding these alternative routes is crucial for predicting potential drug-drug interactions and explaining the variability in individual responses to the compound. longdom.org

Future research will likely focus on the contributions of other CYP isozymes and non-CYP-mediated metabolic pathways, such as those involving flavin-containing monooxygenases (FMOs). openaccessjournals.com The influence of genetic polymorphisms on these enzymes is another critical area of investigation, as it can significantly impact drug metabolism and efficacy. openaccessjournals.com For instance, individuals who are poor metabolizers for CYP2D6 have been shown to have higher levels and a longer elimination half-life of levomethamphetamine, a related compound. wikipedia.org

Comparative Pharmacological Research with Related Amphetamine Isomers and Derivatives

Comparative studies of levamfetamine with its stereoisomer, dextroamphetamine, and other related derivatives offer valuable insights into their structure-activity relationships.

Central vs. Peripheral Effects: Dextroamphetamine exhibits more potent effects on the central nervous system (CNS), primarily by increasing dopamine levels. wikipedia.org In contrast, levamfetamine has a more pronounced impact on the peripheral nervous system through the release of norepinephrine. wikipedia.org

Potency: Dextroamphetamine is considered to be a more potent CNS stimulant than levamfetamine. wikipedia.org

Metabolism: Levomethamphetamine, a related compound, is metabolized to levoamphetamine. wikipedia.org

Interactive Table: Comparative Pharmacology of Amphetamine Isomers and Derivatives

CompoundPrimary Mechanism of ActionKey Pharmacological Characteristics
Levamfetamine Norepinephrine and dopamine releasing agent. wikipedia.orgLess potent CNS stimulant compared to dextroamphetamine; more pronounced peripheral effects. wikipedia.org
Dextroamphetamine Norepinephrine and dopamine releasing agent. wikipedia.orgMore potent CNS stimulant than levamfetamine. wikipedia.org
Levomethamphetamine Norepinephrine releasing agent; TAAR1 agonist. wikipedia.orgUsed as a nasal decongestant; metabolizes to levoamphetamine. wikipedia.orgdrugbank.com
Methamphetamine Central nervous system stimulant. acs.orgExists as two stereoisomers, S-(+)-methamphetamine and R-(−)-methamphetamine. acs.org

Role of Impurity Profiling in Pharmaceutical and Forensic Science Research

Impurity profiling, which involves the detection, identification, and quantification of impurities, is a critical aspect of both pharmaceutical quality control and forensic investigations. researchgate.netijpsr.com

Pharmaceutical Science: In the pharmaceutical industry, impurity profiling ensures the safety, efficacy, and quality of drug products. biomedres.usijpsr.com Regulatory bodies like the ICH provide strict guidelines for controlling impurity levels. ijpsr.com Impurities can arise from the manufacturing process, degradation, or storage. biomedres.us

Forensic Science: In a forensic context, the impurity profile of illicitly manufactured amphetamines can provide crucial intelligence. nih.govnih.gov The specific impurities found can help identify the synthetic route used, link different drug seizures, and track trafficking networks. nih.govnih.gov This chemical fingerprinting is invaluable for law enforcement agencies worldwide. nih.gov

Advanced analytical techniques such as GC-MS and HPLC are instrumental in creating detailed impurity profiles. biomedres.usnih.gov The continuous development of these methods and the compilation of extensive impurity databases are ongoing efforts that significantly aid in both pharmaceutical safety and forensic drug intelligence. nih.govnih.gov

Q & A

Q. How should researchers mitigate risks in large-scale synthesis of Levamfetamine hydrochloride?

  • Methodological Answer : Implement engineering controls (e.g., fume hoods with HEPA filtration) and real-time gas monitoring for volatile intermediates. Reference protocols for fenproporex hydrochloride synthesis, which emphasize hazard analysis (HAZOP) for exothermic reactions .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.